molecular formula C19H28N2O2 B12729863 4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- CAS No. 94864-74-1

4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl-

Cat. No.: B12729863
CAS No.: 94864-74-1
M. Wt: 316.4 g/mol
InChI Key: QOGHKTAUEOAMAW-UHFFFAOYSA-N
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Description

4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Diethylamino Propionyl Group: This step involves the reaction of the piperidine derivative with diethylamino propionyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperidine-4-carboxaldehyde: Another piperidine derivative with similar structural features but different functional groups.

    4-Formylpiperidine-1-carboxylic acid tert-butyl ester: Shares the piperidine ring and aldehyde group but has a tert-butyl ester group instead of the diethylamino propionyl group.

Uniqueness

4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- is unique due to the presence of the diethylamino propionyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

94864-74-1

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-[3-(diethylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde

InChI

InChI=1S/C19H28N2O2/c1-3-20(4-2)13-10-18(23)21-14-11-19(16-22,12-15-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3

InChI Key

QOGHKTAUEOAMAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2

Origin of Product

United States

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